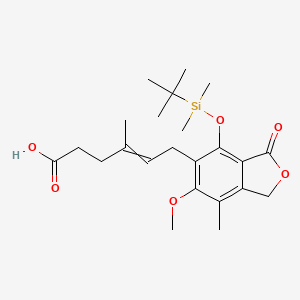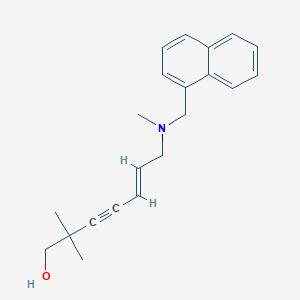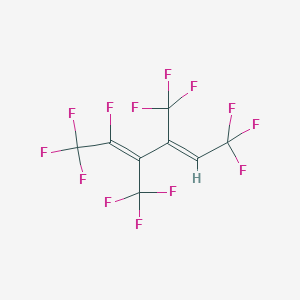
2'-O-(tert-butildimetilsilil)taxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-(tert-Butyldimethylsilyl)taxol is a derivative of paclitaxel, a well-known anticancer agent. This compound is modified at the 2’-hydroxyl group of the taxane ring with a tert-butyldimethylsilyl (TBDMS) protecting group. The modification enhances the stability and solubility of the compound, making it more suitable for various synthetic and research applications .
Aplicaciones Científicas De Investigación
2’-O-(tert-Butyldimethylsilyl)taxol has several scientific research applications:
- Chemistry : Used as an intermediate in the synthesis of other taxane derivatives.
- Biology : Studied for its interactions with microtubules and its effects on cell division.
- Medicine : Investigated for its potential as an anticancer agent with improved pharmacokinetic properties.
- Industry : Utilized in the development of new drug formulations and delivery systems .
Mecanismo De Acción
Target of Action
The primary target of 2’-O-(tert-Butyldimethylsilyl)taxol is the ribose 2’-hydroxyl group in the solid-phase synthesis of ribonucleic acid (RNA) . This compound plays a crucial role in the β-cyanoethyl phosphoramidite chemistry, which is used for RNA synthesis .
Mode of Action
2’-O-(tert-Butyldimethylsilyl)taxol interacts with its target by providing protection to the ribose 2’-hydroxyl group during the RNA synthesis . The phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
Biochemical Pathways
The compound affects the biochemical pathway involved in the solid-phase synthesis of RNA . After the synthesis is completed, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .
Pharmacokinetics
It’s known that this compound is used in the solid-phase synthesis of rna, suggesting that it’s primarily used in laboratory settings rather than in vivo .
Result of Action
The result of the action of 2’-O-(tert-Butyldimethylsilyl)taxol is the successful synthesis of RNA . The compound allows for the production of good-quality synthetic RNA, either manually or machine-assisted .
Action Environment
The action of 2’-O-(tert-Butyldimethylsilyl)taxol is influenced by the conditions of the laboratory environment. For instance, the synthesis is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry . The reaction vessel typically contains an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene . The compound is also sensitive to temperature and pressure conditions during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(tert-Butyldimethylsilyl)taxol typically involves the protection of the 2’-hydroxyl group of paclitaxel with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature . The general reaction scheme is as follows:
- Paclitaxel + TBDMSCl + Imidazole → 2’-O-(tert-Butyldimethylsilyl)taxol
Industrial Production Methods: Industrial production of 2’-O-(tert-Butyldimethylsilyl)taxol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2’-O-(tert-Butyldimethylsilyl)taxol can undergo various chemical reactions, including:
- Deprotection : Removal of the TBDMS group using fluoride ions (e.g., tetrabutylammonium fluoride).
- Substitution : Reactions at other positions on the taxane ring or side chains.
- Oxidation and Reduction : Modifications to the taxane ring or side chains.
- Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
- Substitution : Various nucleophiles and electrophiles under appropriate conditions.
- Oxidation : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
- Deprotected Paclitaxel : Removal of the TBDMS group yields paclitaxel.
- Substituted Derivatives : Depending on the reagents used, various substituted derivatives of paclitaxel can be formed.
Comparación Con Compuestos Similares
Similar Compounds:
- Paclitaxel : The parent compound, widely used as an anticancer agent.
- Docetaxel : A semi-synthetic derivative of paclitaxel with similar anticancer properties.
- Cabazitaxel : Another taxane derivative used in cancer treatment.
Uniqueness: 2’-O-(tert-Butyldimethylsilyl)taxol is unique due to the presence of the TBDMS protecting group, which enhances its stability and solubility. This modification makes it more suitable for synthetic applications and potentially improves its pharmacokinetic properties compared to other taxane derivatives .
Propiedades
Número CAS |
114655-02-6 |
|---|---|
Fórmula molecular |
C53H65NO14Si |
Peso molecular |
968.2 g/mol |
Nombre IUPAC |
[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1 |
Clave InChI |
KIELDCCFMKNOOM-WCCKOENWSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Sinónimos |
2’-O-(tert-Butyldimethylsilyl)taxol; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)




![[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140570.png)

![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
